molecular formula C14H16O5 B14179449 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate CAS No. 920324-05-6

2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate

Cat. No.: B14179449
CAS No.: 920324-05-6
M. Wt: 264.27 g/mol
InChI Key: KORDHBTXECMLRD-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring fused with a phenyl group and an oxobutanoate ester, making it a compound of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being 1.5 grams. The reaction is carried out for 4 hours in the presence of ligroin, yielding a mixture of 2-Phenyl-1,3-dioxan-5-ol and 2-Phenyl-1,3-dioxolane-4-methanol . The desired product, this compound, can be isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-withdrawing groups and the stability of the dioxane ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various synthetic and industrial applications.

Properties

CAS No.

920324-05-6

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) 4-oxobutanoate

InChI

InChI=1S/C14H16O5/c15-8-4-7-13(16)19-12-9-17-14(18-10-12)11-5-2-1-3-6-11/h1-3,5-6,8,12,14H,4,7,9-10H2

InChI Key

KORDHBTXECMLRD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC=O

Origin of Product

United States

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